molecular formula C19H20O8 B11053305 methyl 4-{3-ethoxy-1-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-oxopropyl}benzoate

methyl 4-{3-ethoxy-1-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-oxopropyl}benzoate

Cat. No. B11053305
M. Wt: 376.4 g/mol
InChI Key: KVLHEYKVEUOBMZ-UHFFFAOYSA-N
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Description

Methyl 4-{3-ethoxy-1-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-oxopropyl}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyran ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3-ethoxy-1-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-oxopropyl}benzoate typically involves multiple steps, including esterification, condensation, and cyclization reactions. One common synthetic route may involve the following steps:

    Esterification: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.

    Condensation: The next step involves the condensation of methyl 4-hydroxybenzoate with an appropriate aldehyde or ketone to introduce the ethoxy and oxopropyl groups.

    Cyclization: The final step involves the cyclization of the intermediate product to form the pyran ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-ethoxy-1-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-oxopropyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The ester and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Methyl 4-{3-ethoxy-1-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-oxopropyl}benzoate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications due to its bioactive functional groups.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{3-ethoxy-1-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-oxopropyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A simpler ester with similar functional groups but lacking the pyran ring.

    Ethyl 4-hydroxybenzoate: Similar to methyl 4-hydroxybenzoate but with an ethyl ester group.

    Methyl 3-hydroxy-4-methoxybenzoate: Contains a methoxy group instead of the ethoxy group.

Uniqueness

Methyl 4-{3-ethoxy-1-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-oxopropyl}benzoate is unique due to its combination of a benzoate ester, a pyran ring, and multiple functional groups. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.

properties

Molecular Formula

C19H20O8

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 4-[3-ethoxy-1-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-3-oxopropyl]benzoate

InChI

InChI=1S/C19H20O8/c1-3-26-16(22)9-14(11-4-6-12(7-5-11)19(24)25-2)18-17(23)15(21)8-13(10-20)27-18/h4-8,14,20,23H,3,9-10H2,1-2H3

InChI Key

KVLHEYKVEUOBMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C(=O)OC)C2=C(C(=O)C=C(O2)CO)O

Origin of Product

United States

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